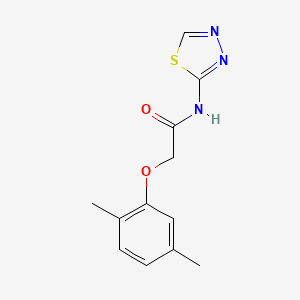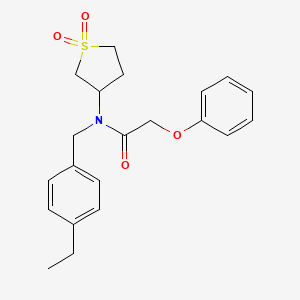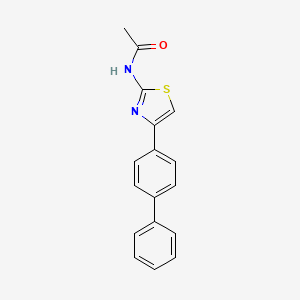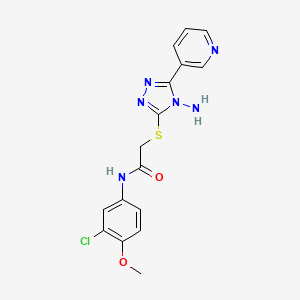}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)
2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-chlorophen yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-amino-5-3-(méthylethoxy)phényl}-N-(4-chlorophényl)acétamide est un composé organique complexe comportant un cycle triazole, un groupe phényle et une partie chlorophénylacétamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{4-amino-5-3-(méthylethoxy)phényl}-N-(4-chlorophényl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l'hydrazine et un composé nitrile approprié en milieu acide.
Réactions de substitution : Les groupes phényle et chlorophényle sont introduits par des réactions de substitution aromatique nucléophile.
Formation de thioéther : Le groupe thiol est introduit en faisant réagir l'intermédiaire triazole avec un réactif thiol approprié.
Couplage final : L'étape finale consiste à coupler l'intermédiaire triazole-thiol avec le chlorophénylacétamide en milieu basique pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et l'utilisation de criblages à haut débit pour identifier les catalyseurs et les réactifs les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du groupe thioéther, formant des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou le cycle triazole, conduisant potentiellement à des dérivés aminés.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium aluminium (LiAlH4).
Substitution : Agents halogénants comme le N-bromosuccinimide (NBS) ou des nucléophiles comme le méthylate de sodium (NaOMe).
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et dérivés triazoliques réduits.
Substitution : Divers composés aromatiques substitués en fonction du nucléophile ou de l'électrophile utilisé.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut agir comme un ligand en chimie de coordination, formant des complexes avec des métaux de transition qui peuvent être utilisés comme catalyseurs dans des réactions organiques.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Biologie et médecine
Agents antimicrobiens : Le cycle triazole est connu pour ses propriétés antimicrobiennes, ce qui fait de ce composé un candidat potentiel pour le développement de nouveaux antibiotiques ou antifongiques.
Recherche sur le cancer :
Industrie
Agriculture : Le composé pourrait être utilisé dans le développement de nouveaux pesticides ou herbicides en raison de son activité biologique potentielle.
Produits pharmaceutiques : Sa réactivité diversifiée et son activité biologique potentielle en font un intermédiaire précieux dans la synthèse de divers agents pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel 2-{4-amino-5-3-(méthylethoxy)phényl}-N-(4-chlorophényl)acétamide exerce ses effets est probablement multifactoriel :
Cibles moléculaires : Le composé peut cibler des enzymes impliquées dans des voies métaboliques clés, comme les kinases ou les protéases, en se liant à leurs sites actifs et en inhibant leur activité.
Voies impliquées : Il pourrait interférer avec les voies de signalisation, telles que les voies MAPK ou PI3K/AKT, qui sont essentielles pour la prolifération et la survie cellulaires.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics or antifungal agents.
Cancer Research:
Industry
Agriculture: The compound could be used in the development of new pesticides or herbicides due to its potential biological activity.
Pharmaceuticals: Its diverse reactivity and potential biological activity make it a valuable intermediate in the synthesis of various pharmaceutical agents.
Mécanisme D'action
The mechanism by which 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-chlorophenyl)acetamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may target enzymes involved in key metabolic pathways, such as kinases or proteases, by binding to their active sites and inhibiting their activity.
Pathways Involved: It could interfere with signaling pathways, such as the MAPK or PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Composés similaires
- **2-{4-amino-5-3-(méthylethoxy)phényl}-N-(4-éthoxyphényl)acétamide
- Hybrides d'acide 4-(1H-1,2,4-triazol-1-yl)benzoïque
Unicité
- Caractéristiques structurelles : La présence à la fois d'un cycle triazole et d'une partie chlorophénylacétamide dans la même molécule est relativement unique, offrant une combinaison de réactivité chimique et d'activité biologique que l'on ne trouve pas couramment dans d'autres composés.
- Activité biologique : Ses propriétés antimicrobiennes et anticancéreuses potentielles, combinées à sa capacité à agir comme un ligand en chimie de coordination, en font un composé polyvalent pour diverses applications.
Ce survol détaillé met en évidence l'importance de 2-{4-amino-5-3-(méthylethoxy)phényl}-N-(4-chlorophényl)acétamide dans la recherche scientifique et les applications industrielles
Propriétés
Formule moléculaire |
C19H20ClN5O2S |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12(2)27-16-5-3-4-13(10-16)18-23-24-19(25(18)21)28-11-17(26)22-15-8-6-14(20)7-9-15/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
Clé InChI |
RNWRDDGDGYZXOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)

![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)

![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)


![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129818.png)

![3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12129833.png)
